molecular formula C10H19N3O7 B12772025 beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside CAS No. 53428-84-5

beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside

Cat. No.: B12772025
CAS No.: 53428-84-5
M. Wt: 293.27 g/mol
InChI Key: HLUJDFYRNNUNMY-JGKVKWKGSA-N
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Description

Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside: is a complex organic compound with a molecular formula of C10H19N3O7 It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by a 3-methyl-3-nitrosoureido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside typically involves the following steps:

    Starting Material: The synthesis begins with a glucopyranoside derivative.

    Nitration: The hydroxyl group at the second position is replaced by a nitrosoureido group through a nitration reaction.

    Ethylation: The compound is then ethylated to introduce the ethyl group at the beta position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrosoureido group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where the nitrosoureido group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Compounds with different substituents replacing the nitrosoureido group.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to introduce specific functional groups.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry:

  • Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group can form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to donate nitric oxide may also play a role in its mechanism of action.

Comparison with Similar Compounds

  • Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)-beta-D-glucopyranoside
  • Methyl-beta-D-glucopyranoside
  • Alpha-D-galactopyranoside, methyl

Uniqueness: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is unique due to its specific functional groups and the combination of ethyl and nitrosoureido substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

53428-84-5

Molecular Formula

C10H19N3O7

Molecular Weight

293.27 g/mol

IUPAC Name

3-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea

InChI

InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9-/m1/s1

InChI Key

HLUJDFYRNNUNMY-JGKVKWKGSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O

Origin of Product

United States

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